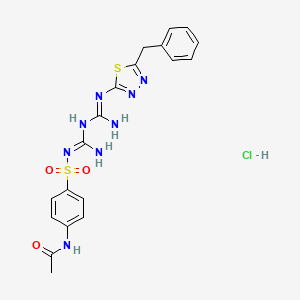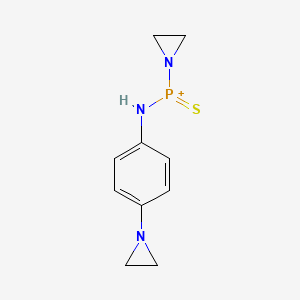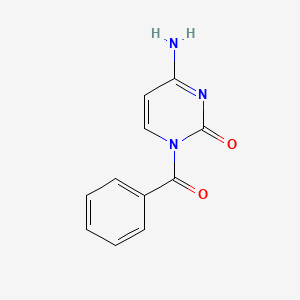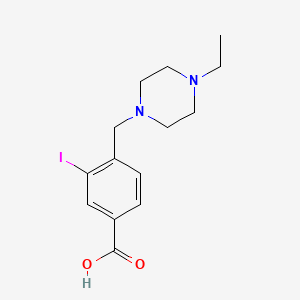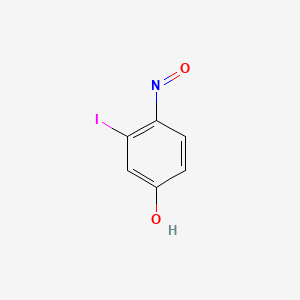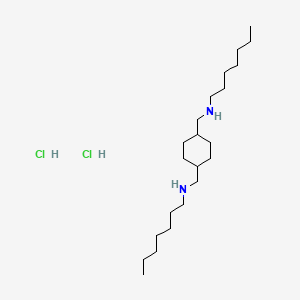
1,4-Cyclohexanebis(methylamine), N,N'-diheptyl-, dihydrochloride, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Cyclohexanebis(methylamine), N,N’-diheptyl-, dihydrochloride, (E)- is a chemical compound with a complex structure. It is a derivative of 1,4-Cyclohexanebis(methylamine), which is known for its applications in various chemical processes. This compound is characterized by the presence of two heptyl groups and two hydrochloride ions, making it a unique and versatile chemical.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cyclohexanebis(methylamine), N,N’-diheptyl-, dihydrochloride, (E)- involves several steps. The starting material, 1,4-Cyclohexanebis(methylamine), is reacted with heptyl bromide under basic conditions to introduce the heptyl groups. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature of around 60°C. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
1,4-Cyclohexanebis(methylamine), N,N’-diheptyl-, dihydrochloride, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the heptyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major products include cyclohexanone derivatives.
Reduction: The major products are the corresponding amines.
Substitution: The major products depend on the substituent introduced, such as alkylated or acylated derivatives.
Scientific Research Applications
1,4-Cyclohexanebis(methylamine), N,N’-diheptyl-, dihydrochloride, (E)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Cyclohexanebis(methylamine), N,N’-diheptyl-, dihydrochloride, (E)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The pathways involved include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Cyclohexanebis(methylamine)
- 1,3-Cyclohexanebis(methylamine)
- 1,4-Cyclohexanebis(methylamine), N,N’-bis[p-(dimethylamino)benzyl]-tetrahydrochloride
Uniqueness
1,4-Cyclohexanebis(methylamine), N,N’-diheptyl-, dihydrochloride, (E)- is unique due to the presence of heptyl groups and its dihydrochloride form This gives it distinct chemical properties and reactivity compared to other similar compounds
Properties
CAS No. |
1241-27-6 |
|---|---|
Molecular Formula |
C22H48Cl2N2 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[[4-[(heptylamino)methyl]cyclohexyl]methyl]heptan-1-amine;dihydrochloride |
InChI |
InChI=1S/C22H46N2.2ClH/c1-3-5-7-9-11-17-23-19-21-13-15-22(16-14-21)20-24-18-12-10-8-6-4-2;;/h21-24H,3-20H2,1-2H3;2*1H |
InChI Key |
YLDUYUMJGFBOMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNCC1CCC(CC1)CNCCCCCCC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


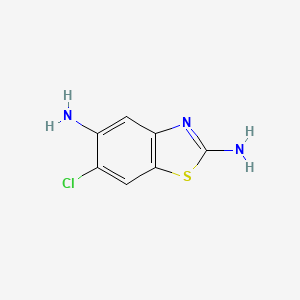


![[4-(1h-Pyrrolo[2,3-b]pyridin-3-yl)-cyclohex-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B13748773.png)
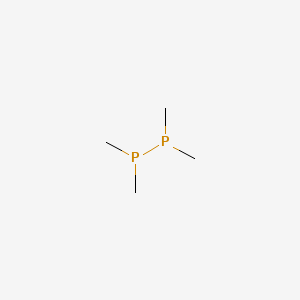
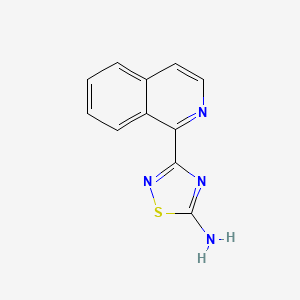
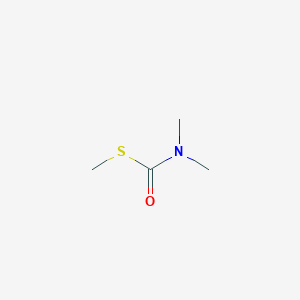
![Benzo[B]tellurophene-2-carboxylic acid](/img/structure/B13748800.png)
